molecular formula C10H8O4S B351341 3-(methylsulfonyl)-2H-chromen-2-one CAS No. 872285-34-2

3-(methylsulfonyl)-2H-chromen-2-one

Cat. No.: B351341
CAS No.: 872285-34-2
M. Wt: 224.23g/mol
InChI Key: JFFGMXVRZVMCDN-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-2H-chromen-2-one is a coumarin derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 3-position of the chromen-2-one scaffold. Its synthesis involves the reaction of salicylaldehyde, ethyl methylsulfonyl acetate, and L-proline in the ionic liquid [MMIm][MSO₄], yielding the product in 96% efficiency. Key physical properties include a melting point of 184–185°C and distinctive spectroscopic signatures:

  • ¹H-NMR: δ 8.67 (s, 1H, coumarin H-4), 3.36 (s, 3H, -SO₂CH₃).
  • ¹³C-NMR: δ 41.7 (-SO₂CH₃), 156.0 (lactone carbonyl).
  • MS: m/z 225.02098 [M + H⁺] .

The methylsulfonyl group enhances electrophilicity and stability, making the compound a candidate for bioactive applications.

Properties

CAS No.

872285-34-2

Molecular Formula

C10H8O4S

Molecular Weight

224.23g/mol

IUPAC Name

3-methylsulfonylchromen-2-one

InChI

InChI=1S/C10H8O4S/c1-15(12,13)9-6-7-4-2-3-5-8(7)14-10(9)11/h2-6H,1H3

InChI Key

JFFGMXVRZVMCDN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

CS(=O)(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylsulfonyl)-2H-chromen-2-one typically involves the sulfonylation of chromen-2-one derivatives. One common method includes the reaction of chromen-2-one with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(methylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted chromen-2-one compounds .

Scientific Research Applications

3-(methylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating enzyme activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The methylsulfonyl derivative exhibits higher synthetic efficiency (96%) compared to triazole/pyrazole analogs (80–94%) .
  • Microwave-assisted synthesis (e.g., for pyrazole derivatives) improves yields but requires specialized equipment .
Antifungal Activity
  • 3-(Methylsulfonyl)-2H-chromen-2-one: No direct data reported.
  • 6-Chloro-3-(2-methylindole-3-carbonyl) derivative : Exhibits significant activity against Candida albicans, attributed to the indole-carbonyl moiety enhancing membrane interaction .
Cholinesterase Inhibition
  • Triazole derivatives (3a–g series) : Moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values comparable to neostigmine .
  • Methylsulfonyl derivative : Unreported activity, but the electron-withdrawing -SO₂CH₃ group may influence enzyme binding.
Antinociceptive Properties
  • Compound 2u (benzothiazine-coumarin hybrid) : Demonstrates potent analgesia in mice models due to dual methylsulfonyl and phenacyloxy groups . This suggests that sulfonyl groups enhance bioavailability and target engagement.
Antimicrobial and Antiproliferative Effects
  • PYR10 (pyrimidinyl-coumarin) : Moderate activity against Bacillus subtilis and HeLa cells, highlighting the role of pyrimidine substituents in DNA intercalation .

Structural and Electronic Effects

  • Sulfonyl vs.
  • Chlorine and Methoxy Substitutions :
    • 3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy derivative shows increased polarity, improving solubility but possibly reducing blood-brain barrier penetration .

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